molecular formula C13H14N2O3 B2923918 1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1004193-25-2

1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2923918
CAS No.: 1004193-25-2
M. Wt: 246.266
InChI Key: MUPMYCIQKFNQOC-UHFFFAOYSA-N
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Description

“1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The compound also contains a carboxylic acid group and a 2,4-dimethylphenoxy group .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a carboxylic acid group and a 2,4-dimethylphenoxy group . The presence of these functional groups could potentially influence the compound’s reactivity and properties.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Carboxamide Derivatives for Cytotoxic Activities : Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized, demonstrating potent cytotoxic activities against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. These compounds highlight the potential therapeutic applications of pyrazole derivatives in cancer treatment (Deady et al., 2003).

  • Characterization and Theoretical Investigations : Studies combining experimental and theoretical approaches have been conducted on biologically significant pyrazole-4-carboxylic acid derivatives. These investigations provide insights into the molecular structure, spectral properties, and theoretical underpinnings of such compounds, which are crucial for understanding their biological activities (Viveka et al., 2016).

Material Science Applications

  • Metal-Organic Frameworks for Luminescence Sensing : Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized, displaying characteristic sharp emission bands sensitive to benzaldehyde derivatives. This sensitivity suggests applications in fluorescence sensing, demonstrating the versatility of pyrazole derivatives in material science (Shi et al., 2015).

  • Electrochemiluminescence in Metal Organic Frameworks : Transition metal complexes with pyrazolecarboxylic acid derivatives have shown highly intense electrochemiluminescence (ECL) properties. These findings underscore the potential of pyrazole derivatives in developing ECL materials for various applications, including sensing and imaging (Feng et al., 2016).

Future Directions

The future directions for research on “1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid” could potentially involve further studies on its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by pyrazole compounds, this compound could potentially be explored for its potential applications in fields such as medicinal chemistry and drug discovery .

Properties

IUPAC Name

1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-3-4-12(10(2)7-9)18-8-15-6-5-11(14-15)13(16)17/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPMYCIQKFNQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004193-25-2
Record name 1-(2,4-dimethylphenoxymethyl)-1H-pyrazole-3-carboxylic acid
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